Fladrafinil

概要

説明

CRL-40,941は、フラドラフィニルまたはフルオラフィニルとしても知られており、アドラフィニルやモダフィニルと密接に関連する合成覚醒剤です。これは、覚醒を促進する特性で知られており、動物における攻撃抑制効果を生み出すことが判明していますが、アドラフィニルはそうではありません。 CRL-40,941は、アドラフィニルの3〜4倍強力であるとされています .

準備方法

合成経路および反応条件

CRL-40,941は、アドラフィニルから始まる一連の化学反応によって合成されますこれは、制御された条件下でフッ素化剤を用いたハロゲン化反応によって達成されます .

工業的製造方法

CRL-40,941の工業的製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、再結晶やクロマトグラフィーなどの厳格な精製工程が含まれ、不純物を除去し、最終生成物を純粋な形で得ます .

化学反応の分析

反応の種類

CRL-40,941は、以下を含むさまざまな化学反応を起こします。

酸化: スルホキシド基は、強い酸化条件下でスルホンに酸化することができます。

還元: スルホキシド基は、還元剤を使用してスルフィドに還元することができます。

一般的な試薬と条件

酸化: 過酸化水素または過酸が一般的な酸化剤として使用されます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的な還元剤です。

生成される主要な生成物

酸化: スルホン誘導体の生成。

還元: スルフィド誘導体の生成。

置換: さまざまな官能基を持つ置換誘導体の生成.

科学研究への応用

CRL-40,941は、いくつかの科学研究への応用があります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 神経伝達物質系の影響、および認知増強剤としての可能性について研究されています。

医学: 覚醒を促進する特性、およびナルコレプシーや睡眠時無呼吸症候群などの睡眠障害の治療における可能性について調査されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

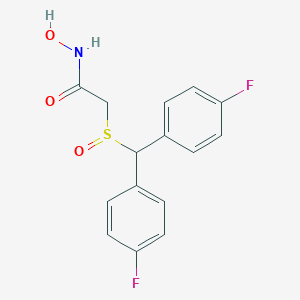

Fladrafinil is characterized by its molecular formula and a molar mass of 325.33 g/mol. Its structure includes a bis(4-fluorophenyl) group, distinguishing it from its analogs. The compound is believed to act primarily as a dopamine reuptake inhibitor, enhancing wakefulness and cognitive function by modulating dopamine and glutamate systems in the brain .

Scientific Research Applications

-

Cognitive Enhancement

- This compound has been investigated for its nootropic effects, particularly in enhancing memory consolidation and learning abilities. Preclinical studies in animal models have shown promising results, indicating improved performance in tasks requiring memory retention.

- Sleep Disorders

-

Performance Under Sleep Deprivation

- Research indicates that this compound can enhance cognitive performance in sleep-deprived animals, suggesting potential applications in settings where alertness is critical despite lack of sleep.

- Anti-Aggressive Effects

-

Athletic Performance and Doping Control

- Due to its stimulant properties, this compound is being researched within the context of sports medicine. Investigations are underway to assess its metabolism and elimination in urine to establish protocols for doping control, especially as it is not explicitly listed on the World Anti-Doping Agency's prohibited list .

Table 1: Summary of Research Findings on this compound

| Study Focus | Findings | Model Used |

|---|---|---|

| Cognitive Enhancement | Improved memory consolidation | Mice |

| Sleep Deprivation Performance | Enhanced performance under sleep deprivation | Rats |

| Anti-Aggressive Effects | Exhibited anti-aggressive behavior | Rodents |

| Metabolism in Sports | Investigating urinary metabolism for doping control | Human athletes |

Case Studies

-

Cognitive Performance in Sleep-Deprived Subjects

- A study involving rats demonstrated that administration of this compound significantly improved performance on cognitive tasks after sleep deprivation. This suggests its potential utility for individuals needing to maintain cognitive function under stress or fatigue conditions.

-

Behavioral Impact Assessment

- In behavioral studies, this compound was shown to reduce aggressive behaviors in rodent models compared to controls receiving adrafinil. These findings point towards possible therapeutic applications in managing aggression-related disorders.

作用機序

CRL-40,941は、脳内の主要な神経伝達物質系を調節することでその効果を発揮します。これは、覚醒、注意、記憶の調節において重要な役割を果たすドーパミン、ノルエピネフリン、ヒスタミンのレベルを高めます。 さらに、γ-アミノ酪酸レベルを調節することが報告されており、これは潜在的に攻撃抑制効果と気分を高める効果に寄与していると考えられます .

類似化合物との比較

CRL-40,941は、アドラフィニルやモダフィニルなどの他の覚醒剤と密接に関連しています。アドラフィニルと比較して、CRL-40,941はより強力であり、アドラフィニルにはない攻撃抑制効果を生み出します。 一方、モダフィニルはよく知られた覚醒を促進する薬剤ですが、CRL-40,941の攻撃抑制特性はありません .

類似化合物のリスト

- アドラフィニル

- モダフィニル

- CRL-40,940

- フルオレノール

- CE-123

生物活性

Fladrafinil, also known as CRL-40941, is a eugeroic compound that has garnered interest due to its potential cognitive-enhancing and wakefulness-promoting effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

This compound primarily acts as a prodrug , converting into modafinil in the body. Its biological activity is largely attributed to its influence on neurotransmitter systems, particularly:

- Dopamine : Enhances dopamine release, which is crucial for motivation and reward pathways.

- Norepinephrine : Increases norepinephrine levels, contributing to alertness and focus.

- Histamine : Modulates histamine levels, which play a role in wakefulness and cognitive function.

The compound's action involves several biochemical pathways that regulate wakefulness, attention, and cognitive performance. It is believed to enhance cognitive function by modulating these neurotransmitters, leading to improved memory and concentration capabilities .

Pharmacokinetics

This compound's pharmacokinetic profile reveals that it is metabolized into modafinil after administration. This conversion allows it to exert similar effects as modafinil, including:

- Absorption : Rapidly absorbed in the gastrointestinal tract.

- Distribution : Widely distributed throughout the body, with significant penetration into the central nervous system.

- Metabolism : Primarily metabolized in the liver, leading to the formation of active metabolites like modafinil.

- Elimination : Excreted predominantly through urine.

The prodrug nature of this compound provides a prolonged effect compared to direct stimulants, making it suitable for sustained cognitive enhancement throughout the day .

Cognitive Enhancement

A study involving healthy volunteers demonstrated that this compound significantly improved cognitive functions such as:

- Sustained Attention : Participants exhibited enhanced visual sustained attention after administration.

- Working Memory : Improvements were noted in spatial working memory tasks.

- Executive Function : Enhanced performance in tasks requiring planning and decision-making abilities.

These findings suggest that this compound may be beneficial for individuals needing to maintain high levels of cognitive performance over extended periods .

Adverse Effects and Toxicity

A case report highlighted the potential risks associated with this compound use. A 34-year-old male experienced severe adverse effects following an accidental overdose involving this compound and f-phenibut. Symptoms included:

- Muscle twitching

- Episodes of agitation

- Encephalopathy

- Stupor

- Seizure-like activity

This case underscores the importance of cautious dosing and monitoring when using this compound, particularly in individuals with pre-existing conditions such as ADHD .

Research Findings

Research has indicated various effects of this compound on neurotransmitter systems. Key studies include:

| Study | Findings |

|---|---|

| Lin et al. (1996) | Modafinil induced minimal fos-like immunoreactivity in the cortex but significant labeling in the anterior hypothalamus. |

| Ferraro et al. (1997) | Modafinil reduced GABA release while increasing glutamate levels in specific brain areas. |

| Engber et al. (1998) | Increased glucose utilization was observed in hippocampal regions post-modafinil administration. |

These studies collectively suggest that this compound's mechanism involves complex interactions within various neurotransmitter systems, contributing to its cognitive-enhancing properties .

特性

IUPAC Name |

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGUUSVYPXTWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536590 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90212-80-9 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90212-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fladrafinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090212809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLADRAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RT6X0M01F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any documented cases of Fladrafinil overdose, and what information is available regarding its potential risks?

A2: While the provided research does not delve into the specific mechanisms of this compound overdose, a documented case report highlights an instance of combined this compound and f-phenibut overdose. [] This underscores the importance of treating these substances with caution and acknowledging the potential risks associated with their use. Further research is crucial to establish clear safety profiles and understand the potential long-term effects of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。